N-Desmethyl Netupitant
Overview
Description
N-desmethyl Netupitant is a derivative of Netupitant, a potent and selective neurokinin-1 receptor antagonist. This compound is primarily used in the field of medicinal chemistry and pharmacology for its antiemetic properties, particularly in the prevention of chemotherapy-induced nausea and vomiting .
Preparation Methods
The synthesis of N-desmethyl Netupitant involves multiple steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-desmethyl Netupitant undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-desmethyl Netupitant is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for analytical method development and validation.
Biology: The compound is used to study the neurokinin-1 receptor and its role in various biological processes.
Industry: It is utilized in the quality control and production of pharmaceutical formulations.
Mechanism of Action
N-desmethyl Netupitant exerts its effects by selectively antagonizing the neurokinin-1 (NK1) receptor. This receptor is activated by the neuropeptide substance P, which is involved in the induction of vomiting. By inhibiting the binding of substance P to the NK1 receptor, this compound effectively prevents the emetic response .
Comparison with Similar Compounds
N-desmethyl Netupitant is compared with other NK1 receptor antagonists, such as:
Aprepitant: Another NK1 receptor antagonist used for similar antiemetic purposes.
Rolapitant: Known for its longer half-life compared to other NK1 receptor antagonists.
Fosnetupitant: A prodrug of Netupitant, used in combination with palonosetron for enhanced antiemetic effects
This compound is unique due to its specific chemical structure and its high selectivity for the NK1 receptor, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSDBHUBFLSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290296-72-9 | |
Record name | RO-0681133 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-0681133 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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